7-Sulfanylheptan-1-OL 7-Sulfanylheptan-1-OL
Brand Name: Vulcanchem
CAS No.: 131215-91-3
VCID: VC18873252
InChI: InChI=1S/C7H16OS/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2
SMILES:
Molecular Formula: C7H16OS
Molecular Weight: 148.27 g/mol

7-Sulfanylheptan-1-OL

CAS No.: 131215-91-3

Cat. No.: VC18873252

Molecular Formula: C7H16OS

Molecular Weight: 148.27 g/mol

* For research use only. Not for human or veterinary use.

7-Sulfanylheptan-1-OL - 131215-91-3

Specification

CAS No. 131215-91-3
Molecular Formula C7H16OS
Molecular Weight 148.27 g/mol
IUPAC Name 7-sulfanylheptan-1-ol
Standard InChI InChI=1S/C7H16OS/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2
Standard InChI Key LSLIREXBGQDXDX-UHFFFAOYSA-N
Canonical SMILES C(CCCO)CCCS

Introduction

Structural and Molecular Characteristics

Molecular Formula and Functional Groups

The hypothetical structure of 7-sulfanylheptan-1-ol would correspond to the molecular formula C₇H₁₆OS, featuring:

  • A hydroxyl group (-OH) at C1, typical of primary alcohols.

  • A thiol group (-SH) at C7, introducing sulfur-based reactivity.

Comparative analysis with shorter-chain analogs like 3-(methylsulfanyl)butan-1-ol (C₅H₁₂OS) suggests that elongation of the carbon chain could influence physical properties such as boiling point, solubility, and intermolecular interactions.

Physicochemical Properties (Hypothetical)

PropertyPredicted ValueBasis for Estimation
Molecular Weight148.27 g/molCalculated from C₇H₁₆OS
Boiling Point~220–240°CComparison to heptanol derivatives
Solubility in WaterLowHydrophobic carbon chain dominance
LogP (Octanol-Water)~2.5–3.0Estimated via fragment-based methods

These values remain speculative without experimental validation.

Thiol-containing compounds often exhibit antimicrobial activity by disrupting microbial cell membranes or enzyme systems. If synthesized, 7-sulfanylheptan-1-ol could be tested for efficacy against Gram-positive and Gram-negative bacteria, though no such studies are currently cited.

Flavor and Fragrance Industry

Sulfanyl alcohols contribute to aroma profiles in foods and perfumes. For example, 3-(methylsulfanyl)butan-1-ol is noted for its role in passion fruit and beer aromas. The longer chain of 7-sulfanylheptan-1-ol might impart earthy or musky notes, but sensory studies are absent.

Research Gaps and Future Directions

  • Synthesis Validation: No peer-reviewed procedures for 7-sulfanylheptan-1-ol synthesis exist in the provided sources. Priority should be given to developing and publishing reproducible synthetic routes.

  • Toxicological Profiling: Safety data, including LD₅₀ and ecotoxicity, are critical for industrial applications but currently unavailable.

  • Spectroscopic Characterization: IR, NMR, and mass spectrometry data are essential for structural confirmation and quality control.

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